molecular formula C14H12N2O B8466357 4-(3-Ethynylphenoxy)benzene-1,2-diamine CAS No. 58297-25-9

4-(3-Ethynylphenoxy)benzene-1,2-diamine

Cat. No. B8466357
CAS RN: 58297-25-9
M. Wt: 224.26 g/mol
InChI Key: ZHSBXPTVBMMGNA-UHFFFAOYSA-N
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Patent
US04005144

Procedure details

To a rapidly stirred suspension of 25 g (0.38 g atom) of powdered zinc in 25 ml of concentrated ammonium hydroxide was added a solution containing 5.0 g (17.6 mmoles) of 4-(3-ethynylphenoxy)-o-dinitrobenzene dissolved in 25 ml of tetrahydrofuran. The mixture was stirred at room temperature for 1/2 hour, at which time an additional 5 ml of ammonium hydroxide was added, and the solution stirred an additional half hour. At that time, the reaction mixture was filtered by suction, and the residue was washed with several portions of tetrahydrofuran. The filtrate was extracted with several portions of ether, and the combined ether extracts washed with water. Evaporation of the organic layer in vacuo yielded a dark red oil. Chromatography of the residue on 1 × 12 inch dry column of silica gel afforded an initial red band (elution with methylene chloride) of side-product. Further elution using ethyl acetate produced a second band of desired product. Evaporation of solvent in vacuo yielded 3.3 g (84%) of 4-(3-ethynylphenoxy)-o-phenylenediamine as a dark orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([N+:16]([O-])=O)[CH:8]=1)#[CH:2]>[OH-].[NH4+].O1CCCC1.[Zn]>[C:1]([C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH2:16])[CH:8]=1)#[CH:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
25 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred an additional half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
At that time, the reaction mixture was filtered by suction
WASH
Type
WASH
Details
the residue was washed with several portions of tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with several portions of ether
WASH
Type
WASH
Details
the combined ether extracts washed with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer in vacuo
CUSTOM
Type
CUSTOM
Details
yielded a dark red oil
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue on 1 × 12 inch dry column of silica gel
CUSTOM
Type
CUSTOM
Details
afforded an initial
WASH
Type
WASH
Details
red band (elution with methylene chloride) of side-product
WASH
Type
WASH
Details
Further elution

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(#C)C=1C=C(OC2=CC(=C(C=C2)N)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.